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molecular formula C10H12BrFN2 B8453121 1-(4-Bromo-2-fluorophenyl)piperazine

1-(4-Bromo-2-fluorophenyl)piperazine

Cat. No. B8453121
M. Wt: 259.12 g/mol
InChI Key: GSGNTIDOVSIKFG-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

To a solution of tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate (885 mg, 3 mmol) in 8 mL of aq HBr was added a solution of NaNO2 (228 mg, 3.3 mmol) in 2 mL of H2O at 0° C., then the mixture was stirred at 0° C. for 40 minutes. After that, the mixture was poured into a solution of CuBr (905 mg, 6.3 mmol) in 8 mL aq HBr at 0° C. The reaction was heated to 60° C. and stirred for 2 hours. After cooling, the mixture was based with 2M NaOH to pH=8-9 and extracted with EA, washed with H2O and brine, dried and concentrated to give black solid. MS (m/z): 261 (M+H)+
Quantity
885 mg
Type
reactant
Reaction Step One
Name
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
905 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[C:4]([F:21])[CH:3]=1.N([O-])=O.[Na+].[OH-].[Na+].[BrH:28]>O>[Br:28][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[C:4]([F:21])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
885 mg
Type
reactant
Smiles
NC1=CC(=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)F
Name
Quantity
228 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
Br
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
CuBr
Quantity
905 mg
Type
reactant
Smiles
Name
Quantity
8 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
WASH
Type
WASH
Details
washed with H2O and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give black solid

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
BrC1=CC(=C(C=C1)N1CCNCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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